Niraparib

Catalog No.
S001565
CAS No.
1038915-60-4
M.F
C₁₉H₂₀N₄O
M. Wt
320.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Niraparib

CAS Number

1038915-60-4

Product Name

Niraparib

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C₁₉H₂₀N₄O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Synonyms

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, MK 4827, MK-4827, MK4827, niraparib, niraparib hydrochloride, Zejula

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Description

The exact mass of the compound Niraparib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clinical Trials

Niraparib is being actively studied in clinical trials for several cancer types, including:

  • Epithelial Ovarian Cancer (EOC): Niraparib has shown promising results in maintaining remission in patients with recurrent EOC, particularly those with BRCA mutations [].
  • Breast Cancer: Research is ongoing to evaluate Niraparib's efficacy in treating metastatic breast cancer, especially in patients with BRCA mutations [].
  • Other Cancers: Scientific studies are also exploring the application of Niraparib in other cancers like pancreatic cancer, prostate cancer, and endometrial cancer.

These clinical trials are designed to assess Niraparib's safety, efficacy, and optimal dosing regimens for various cancer types.

Mechanisms of Action

Scientific research is ongoing to understand the full spectrum of Niraparib's mechanisms of action. Here are some key areas of investigation:

  • PARP Inhibition: Studies are examining how Niraparib's inhibition of PARP disrupts DNA repair mechanisms in cancer cells, leading to cell death [].
  • Synthetic Lethality: Research is exploring the concept of synthetic lethality, where Niraparib's effect is particularly pronounced in cancer cells with HR deficiencies [].
  • Combination Therapies: Scientists are investigating the potential benefits of combining Niraparib with other cancer therapies, such as chemotherapy or immunotherapy [].

XLogP3

2.2

UNII

HMC2H89N35

Drug Indication

Niraparib is indicated for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to platinum-based chemotherapy
Zejula is indicated as monotherapy for the maintenance treatment of adult patients with platinum sensitive relapsed high grade serous epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in response (complete or partial) to platinum based chemotherapy.
Treatment of prostate malignant neoplasms

Livertox Summary

Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Niraparibtosylatemonohydrate
US Brand Name(s): Zejula
FDA Approval: Yes
Niraparib tosylate monohydrate is approved to treat: Ovarian epithelial , fallopian tube , or primary peritoneal cancer. It is used: As maintenance therapy in adults with advanced disease who are having a complete or partial response to first-line platinum chemotherapy.
As maintenance therapy in adults with recurrent disease who are having a complete or partial response to platinum chemotherapy.
In adults with advanced disease who have received at least three chemotherapy regimens and whose disease either: Has certain mutations in the BRCA1 or BRCA2 gene ; or
Has genomic instability and has gotten worse after a response to platinum chemotherapy.
Niraparib tosylate monohydrate is also being studied in the treatment of other types of cancer.

Pharmacology

Cardiovascular Effects: Niraparib has the potential to cause effects on pulse rate and blood pressure in patients receiving the recommended dose, which may be related to pharmacological inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET) and serotonin transporter (SERT). In the NOVA study, mean pulse rate and blood pressure increased over baseline in the niraparib arm relative to the placebo arm at all on-study assessments. Mean greatest increases from baseline in pulse rate on treatment were 24.1 and 15.8 beats/min in the niraparib and placebo arms, respectively. Mean greatest increases from baseline in systolic blood pressure on treatment were 24.5 and 18.3 mmHg in the niraparib and placebo arms, respectively. Mean greatest increases from baseline in diastolic blood pressure on treatment were 16.5 and 11.6 mmHg in the niraparib and placebo arms, respectively. Cardiac Electrophysiology The potential for QTc prolongation with niraparib was evaluated in a randomized, placebo-controlled trial in cancer patients (367 patients on niraparib and 179 patients on placebo). No large changes in the mean QTc interval (>20 ms) were detected in the trial following the treatment of niraparib 300 mg once daily.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

ATC Code

L01XX
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX54 - Nirapari

Mechanism of Action

Niraparib is an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a role in DNA repair. In vitro studies have shown that niraparib-induced cytotoxicity may involve inhibition of PARP enzymatic activity and increased formation of PARP-DNA complexes resulting in DNA damage, apoptosis and cell death. Increased niraparib-induced cytotoxicity was observed in tumor cell lines with or without deficiencies in BRCA1/2. Niraparib decreased tumor growth in mouse xenograft models of human cancer cell lines with deficiencies in BRCA1/2 and in human patient-derived xenograft tumor models with homologous recombination deficiency that had either mutated or wild type BRCA1/2.

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP2 [HSA:10038] [KO:K10798]

Other CAS

1038915-60-4

Wikipedia

Niraparib

Biological Half Life

Following multiple daily doses of 300 mg niraparib, the mean half-life (t1/2) is 36 hours.

Use Classification

Human drugs -> Orphan -> Zejula -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13
[1]. Jones P, et al. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. J Med Chem. 2009 Nov 26;52(22):7170-85.
[2]. Wang L, et al. MK-4827, a PARP-1/-2 inhibitor, strongly enhances response of human lung and breast cancer xenografts to radiation. Invest New Drugs. 2012 Dec;30(6):2113-20.

Explore Compound Types